molecular formula C9H8BrN3 B3214125 5-bromo-2-(1H-pyrazol-1-yl)aniline CAS No. 1134997-99-1

5-bromo-2-(1H-pyrazol-1-yl)aniline

Cat. No.: B3214125
CAS No.: 1134997-99-1
M. Wt: 238.08 g/mol
InChI Key: LNMGZDUQHMYCOQ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Aniline (B41778) Scaffolds in Synthetic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This is due to its presence in a multitude of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticoagulant, anti-obesity, and analgesic agents. nih.gov The pyrazole nucleus is a versatile pharmacophore that can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. nih.gov Its synthetic accessibility and the ability to readily introduce substituents at various positions on the ring make it an attractive component for the design of new drug candidates. researchgate.net Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anticonvulsant properties. globalresearchonline.net

The aniline scaffold, a benzene (B151609) ring bearing an amino group, is a cornerstone of industrial and synthetic organic chemistry. researchgate.net It serves as a precursor for a vast array of dyes, polymers, and pharmaceuticals. quora.com The amino group on the aniline ring can act as a hydrogen bond donor and can be easily functionalized, allowing for the construction of more complex molecular architectures. researchgate.net In medicinal chemistry, the aniline motif is a common feature in many drug molecules, where it can play a crucial role in binding to biological targets or can be modified to tune the pharmacokinetic properties of a compound.

Strategic Importance of Halogenated Aromatic Amines

The presence of a bromine atom on the aniline ring of 5-bromo-2-(1H-pyrazol-1-yl)aniline is of strategic importance. Halogenated aromatic amines are key intermediates in organic synthesis, particularly in the field of drug discovery. The halogen atom, in this case, bromine, serves as a versatile synthetic handle. It can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, enabling the systematic exploration of a compound's structure-activity relationship (SAR).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMGZDUQHMYCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Landscape of 5 Bromo 2 1h Pyrazol 1 Yl Aniline

Strategies for Pyrazole Ring Construction within the Aniline Framework

Building the pyrazole ring onto an existing aniline or a precursor molecule like a nitroaniline is a common and versatile approach. This strategy allows for the early introduction of the substituted phenyl moiety, with the heterocyclic ring being formed in a subsequent step.

Cyclocondensation Reactions

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. scispace.comnih.gov In the context of synthesizing this compound, this involves the reaction of a substituted phenylhydrazine with a three-carbon electrophile.

A plausible pathway begins with the synthesis of (4-bromo-2-nitrophenyl)hydrazine. This intermediate can then be reacted with a 1,3-dicarbonyl equivalent, such as malondialdehyde or 1,1,3,3-tetramethoxypropane, under acidic conditions. This cyclization reaction forms the pyrazole ring, yielding 1-(4-bromo-2-nitrophenyl)-1H-pyrazole. The final step, the reduction of the nitro group, is discussed in section 2.2.2. The reaction of various arylhydrazines with 1,3-dicarbonyl compounds is a well-established method for producing a wide range of N-arylpyrazoles. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

Arylhydrazine Reactant 1,3-Dicarbonyl Reactant Catalyst/Conditions Product Yield (%)
Phenylhydrazine Acetylacetone H2SO4/SiO2, Solvent-free 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole 94
4-Chlorophenylhydrazine Acetylacetone H2SO4/SiO2, Solvent-free 1-(4-Chlorophenyl)-4-bromo-3,5-dimethyl-1H-pyrazole 92
Phenylhydrazine 1-Phenyl-1,3-butanedione H2SO4/SiO2, Solvent-free 4-Bromo-5-methyl-1,3-diphenyl-1H-pyrazole 90
p-Tolylhydrazine 1,1,1-Trifluoro-2,4-pentanedione H2SO4/SiO2, Solvent-free 4-Bromo-1-(p-tolyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole 85

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is another powerful tool for constructing five-membered heterocyclic rings like pyrazoles. nih.gov This reaction typically involves the cycloaddition of a nitrile imine with an alkyne or an alkyne equivalent. nih.gov

For the synthesis of N-arylpyrazoles, the nitrile imine is commonly generated in situ from a hydrazonoyl halide in the presence of a base. A potential synthetic route towards the target molecule could involve the preparation of a hydrazonoyl halide from a 4-bromo-2-nitroaniline derivative. The subsequent base-induced cycloaddition with acetylene would furnish the 1-(4-bromo-2-nitrophenyl)-1H-pyrazole intermediate. The reaction often proceeds with high regioselectivity. nih.gov The use of substituted alkynes allows for the introduction of various functional groups onto the pyrazole ring.

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Hydrazonoyl Chloride Dipolarophile Base/Solvent Product Scope Yield (%)
N-(4-chlorophenyl)benzohydrazonoyl chloride α-Bromocinnamaldehyde Triethylamine / Chloroform 1-(4-Chlorophenyl)-3,4,5-triphenyl-1H-pyrazole 71
N-(4-nitrophenyl)benzohydrazonoyl chloride α-Bromocinnamaldehyde Triethylamine / Chloroform 1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole 78
4-Methyl-N-phenylbenzohydrazonoyl chloride α-Bromocinnamaldehyde Triethylamine / Dichloromethane 1,3-Diphenyl-4-phenyl-5-(p-tolyl)-1H-pyrazole 82

Oxidative Cyclization Methods

Oxidative cyclization provides an alternative route to pyrazoles, typically starting from α,β-unsaturated hydrazones. This method involves the formation of the pyrazole ring through an intramolecular cyclization coupled with an oxidation step, which can sometimes be catalyzed by metal complexes. While less common than cyclocondensation or cycloaddition, it offers a different strategic approach. For instance, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been shown to produce a variety of pyrazole derivatives. The reaction is initiated by the formation of a hydrazonyl radical, which is followed by cyclization.

Approaches for Introducing the Aniline Moiety

This synthetic strategy begins with a pre-formed phenylpyrazole core, which is then functionalized to introduce the required amino group. This approach is particularly useful when the desired phenylpyrazole scaffold is readily accessible.

Amination of Halogenated Pyrazole Derivatives

Modern cross-coupling reactions provide powerful methods for forming carbon-nitrogen bonds, making them ideal for introducing an amino group onto an aromatic ring. The Buchwald-Hartwig and Ullmann amination reactions are prominent examples. wikipedia.orgorganic-chemistry.org

A viable synthetic pathway starts with a di-halogenated precursor, such as 1-(2,4-dibromophenyl)-1H-pyrazole. This precursor can be synthesized via the cyclocondensation of (2,4-dibromophenyl)hydrazine with a suitable 1,3-dicarbonyl compound. The selective amination at the C2 position of the phenyl ring can then be achieved.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org Using a suitable palladium catalyst (e.g., Pd(dba)2) and a phosphine (B1218219) ligand (e.g., tBuDavePhos) with a base like sodium tert-butoxide, 1-(2,4-dibromophenyl)-1H-pyrazole can be coupled with an ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis) to selectively form this compound. nih.govresearchgate.net

Ullmann Condensation : This copper-catalyzed reaction is a more traditional method for C-N bond formation. organic-chemistry.org It typically requires higher temperatures than the Buchwald-Hartwig reaction but can be effective for the amination of aryl halides. The reaction of 1-(2,4-dibromophenyl)-1H-pyrazole with aqueous ammonia in the presence of a copper(I) catalyst and a ligand (e.g., N-methylglycine) could yield the desired product.

Table 3: Examples of C-N Cross-Coupling Reactions on Aryl Halides

Aryl Halide Substrate Amine/Ammonia Source Catalyst/Ligand Base/Solvent Product Yield (%)
4-Bromo-1-tritylpyrazole Aniline Pd(dba)2 / tBuDavePhos K3PO4 / Toluene 4-Anilino-1-tritylpyrazole 94
4-Iodo-1-tritylpyrazole Piperidine CuI / 3,4,7,8-Tetramethyl-1,10-phenanthroline K2CO3 / Toluene 4-(Piperidin-1-yl)-1-tritylpyrazole 60
Iodobenzene Aniline CuI / N-methylglycine K3PO4 / DMSO Diphenylamine 85

Reductive Methods for Nitro-Substituted Precursors

The reduction of a nitro group to a primary amine is one of the most fundamental and reliable transformations in organic synthesis. rsc.org This method is arguably the most direct and common route to this compound. The synthesis begins with the preparation of the precursor, 1-(4-bromo-2-nitrophenyl)-1H-pyrazole, as described in section 2.1.1. The subsequent reduction of the nitro group can be accomplished using various reagents. researchgate.net

Tin(II) Chloride (SnCl2) : The reduction of aromatic nitro compounds using stannous chloride in an acidic medium (like concentrated HCl) or in a solvent like ethanol is a classic and effective method. scispace.comsemanticscholar.org It is known for its high chemoselectivity, leaving other functional groups such as halogens intact. researchgate.net

Catalytic Hydrogenation : This method involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst. rsc.org Palladium on carbon (Pd/C) is a common choice and is highly efficient. rsc.org Care must be taken as some conditions can also lead to the reduction of the bromine-carbon bond (hydrodehalogenation).

Iron in Acidic Media : The use of iron powder in the presence of an acid like hydrochloric acid or acetic acid (Bechamp reduction) is an economical and widely used industrial method for nitro group reduction. researchgate.net

Table 4: Common Reagents for the Reduction of Aromatic Nitro Compounds

Nitroarene Substrate Reducing Agent Conditions Product
4-Benzyloxy-3-chloronitrobenzene SnCl2·2H2O Ethanol, 70 °C 4-Benzyloxy-3-chloroaniline
N-4-nitrophenyl nicotinamide H2, Pd/C Methanol N-4-aminophenyl nicotinamide
p-Nitroacetophenone Fe / NH4Cl Ethanol/Water, Reflux p-Aminoacetophenone
2,4-Dinitrotoluene H2S, NH3, H2O Methanol 4-Methyl-3-nitroaniline

Regioselective Bromination Protocols

Achieving the specific constitutional isomer this compound requires precise control over the bromination step. The substrate, 2-(1H-pyrazol-1-yl)aniline, contains two aromatic rings and a highly activating amino group (-NH2), which strongly directs electrophiles to the ortho and para positions. The desired 5-bromo isomer corresponds to bromination at the para-position relative to the amino group.

Several methods have been developed for the regioselective bromination of anilines. A common challenge is preventing over-bromination due to the high reactivity of the aniline ring. One effective approach involves the in-situ generation of a tin amide from the parent aniline by treatment with n-butyllithium and trimethyltin chloride. nih.gov Subsequent reaction with bromine, without isolation of the intermediate, leads to high yields of the p-bromoaniline upon workup. nih.gov

Another practical procedure utilizes copper-catalyzed oxidative bromination. researchgate.net This method employs readily available sodium bromide (NaBr) and sodium persulfate (Na2S2O8) as the bromine source and oxidant, respectively, with a catalytic amount of copper sulfate (CuSO4·5H2O). researchgate.net This system allows for the regioselective bromination of free anilines under mild conditions. Electron-rich aromatic C-H bonds can also undergo regioselective bromination in the presence of copper(II) bromide (CuBr2), a lithium halide (LiBr), and molecular oxygen as the oxidant. rsc.org

The use of N-bromosaccharin in the presence of a catalytic amount of a heterogeneous catalyst like Amberlyst-15 has also been reported as a facile and high-yielding method for the regioselective bromination of anilines and phenols. researchgate.net

Table 1: Comparison of Regioselective Bromination Methods for Anilines

Reagent/Catalyst System Key Features Selectivity Reference
1. n-BuLi, Me3SnCl 2. Br2 In-situ formation of a tin amide intermediate. High for p-bromoaniline. nih.gov
NaBr, Na2S2O8, cat. CuSO4 Uses readily available and inexpensive reagents. High for p-bromoaniline. researchgate.net
CuBr2, LiBr, O2 Utilizes molecular oxygen as a green oxidant. Good for electron-rich arenes. rsc.org

Cross-Coupling Reactions for Aryl-Heteroaryl Linkages

The formation of the C-N bond between the aniline ring and the pyrazole nitrogen is a critical step in the synthesis of 2-(1H-pyrazol-1-yl)aniline and its derivatives. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for constructing such aryl-heteroaryl linkages.

Palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, is a premier method for forming C-N bonds. acs.org This reaction can be applied to couple pyrazole with a suitably substituted bromoaniline derivative. For instance, the reaction of 5-bromo-2-haloaniline with pyrazole under palladium catalysis would directly yield the target molecule. The development of sterically demanding biarylphosphine ligands, such as AdBrettPhos, has been crucial for achieving efficient coupling between primary amides and five-membered heterocyclic bromides, including pyrazoles. mit.edu

While C-N coupling is common, C-C coupling reactions like the Suzuki-Miyaura reaction can also be employed to build the molecular framework. Pyrazole-containing compounds have been extensively used as ligands to stabilize palladium complexes that serve as pre-catalysts in Suzuki-Miyaura cross-coupling reactions. nih.gov A synthetic strategy could involve coupling a pyrazole-boronic acid derivative with a dibromoaniline precursor, followed by subsequent functional group transformations. Pyrazole-tethered phosphine ligands have demonstrated high efficiency in palladium-catalyzed Suzuki couplings between aryl halides and phenylboronic acids. umich.edu

Table 2: Examples of Palladium-Catalyzed Systems for Aryl-Heteroaryl Synthesis

Reaction Type Catalyst/Ligand System Substrates Key Advantage References
Buchwald-Hartwig Amination Pd/AdBrettPhos Heterocyclic bromides, primary amides Enables coupling of challenging substrates. mit.edu
Suzuki-Miyaura Coupling Pd2(dba)3 / Pyrazole-phosphine ligand Aryl bromides, Phenylboronic acid High efficiency and tunability of ligands. nih.govumich.edu

Copper-mediated N-arylation of heterocycles, a modern variant of the classical Ullmann condensation, provides an alternative to palladium-catalyzed methods. acs.org This approach is particularly effective for the N-arylation of π-excessive nitrogen heterocycles like pyrazole. acs.org The synthesis of this compound could be envisioned by coupling pyrazole with 1,4-dibromo-2-nitrobenzene, followed by reduction of the nitro group.

Modern protocols often utilize a copper(I) source, such as CuI, in combination with a diamine ligand. These improved conditions allow the reaction to proceed at lower temperatures and tolerate a wider range of functional groups compared to the harsh conditions of the traditional Ullmann reaction. acs.orgacs.org Copper-promoted switchable synthesis via direct coupling of C-H/N-H bonds has also been developed for the dimerization of 5-aminopyrazoles, showcasing the versatility of copper catalysis in pyrazole chemistry. mdpi.com

Multicomponent Reaction Strategies for Complex Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product incorporating substantial portions of all starting materials, offer a highly efficient route to complex molecules. mdpi.comnih.gov They are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.org

For the synthesis of pyrazole-containing architectures, a common MCR is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.org Strategies have been developed where the 1,3-dicarbonyl compound is generated in situ, paving the way for one-pot transformations. beilstein-journals.org For example, a three-component reaction of an aniline, an aromatic aldehyde, and a pyrazolone can lead to the formation of 1H-pyrazolo[3,4-b]quinoline systems. nih.govpreprints.org While not directly yielding the target aniline, these MCRs provide rapid access to complex scaffolds that could be further elaborated or serve as structural analogs.

An efficient one-pot, three-component reaction of a 1H-pyrazole-4-carbaldehyde, an active methylene compound, and malononitrile can produce fused pyran-pyrazole derivatives under microwave irradiation. mdpi.com These strategies highlight the power of MCRs in building diverse heterocyclic systems based on a pyrazole core. mdpi.comnih.gov

Environmentally Benign Synthetic Protocols

The development of sustainable synthetic methods is a central goal in modern chemistry. For the synthesis of this compound and related compounds, this involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. semanticscholar.org By directly heating the reactants through dielectric loss, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. semanticscholar.orgnih.gov

This technique has been successfully applied to various reactions relevant to pyrazole synthesis. For example, microwave irradiation has been used to promote the synthesis of pyrazolopyrimidine derivatives from 5-amino-1H-pyrazoles. nih.gov A palladium-catalyzed, microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles and 5-amino-1H-pyrazoles was performed in neat conditions at 180 °C for just 4 minutes, affording high yields of the products. nih.gov Similarly, the intramolecular cyclocondensation of enamines derived from amino esters to yield substituted pyrroles has been shown to be more efficient under microwave irradiation compared to conventional heating. mdpi.com The application of microwave heating to cross-coupling reactions and multicomponent strategies represents a significant step towards more environmentally benign protocols for synthesizing complex heterocyclic compounds. osi.lv

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes is a cornerstone of sustainable chemistry, aiming to reduce reliance on often expensive and toxic metal catalysts. For the synthesis of N-arylpyrazoles, including derivatives like this compound, several catalyst-free methods have been reported, primarily focusing on the direct formation of the N-aryl bond.

One prominent catalyst-free approach involves the direct N-arylation of pyrazoles with activated aryl halides. While often requiring a base, these reactions can proceed without a transition metal catalyst, especially when utilizing highly reactive substrates. For instance, the reaction of a pyrazole with an electron-deficient aryl halide, such as a fluoronitrobenzene, can proceed in a polar aprotic solvent like DMSO with a base like potassium tert-butoxide semanticscholar.orgresearchgate.net. This method's applicability to 5-bromo-2-fluoroaniline would be a plausible route to the target molecule.

Another notable catalyst-free method is the one-pot synthesis of N-aryl-5-aminopyrazoles directly from anilines in aqueous conditions. This approach avoids the isolation of hazardous arylhydrazine intermediates and the use of metal reductants, making it an environmentally benign option researchgate.net. The reaction typically involves the diazotization of the aniline, followed by reduction and subsequent condensation with a suitable three-carbon synthon to form the pyrazole ring. Adapting this for 5-bromoaniline would be a direct pathway to a structural isomer of the target compound.

Furthermore, a single-step, catalyst- and oxidant-free transformation for the synthesis of 1,3,5-trisubstituted pyrazoles has been developed from hydrazones and α,β-unsaturated keto esters. This reaction proceeds via a Michael-type addition of the hydrazone sp2 nitrogen to the enone, followed by a redox isomerization researchgate.net.

A summary of representative catalyst-free methodologies for the synthesis of related N-arylpyrazoles is presented in Table 1.

Starting MaterialsReagents and ConditionsProduct TypeKey Features
3,5-Disubstituted-pyrazoles and FluoronitrobenzenesPotassium tert-butoxide, DMSO, 70°C1-Aryl-3,5-disubstituted-pyrazolesDirect N-arylation without a transition metal catalyst. semanticscholar.orgresearchgate.net
Anilines and β-ketonitrilesNaNO₂, HCl, SnCl₂, H₂ON-Aryl-5-aminopyrazolesOne-pot, telescoped reaction in aqueous media, avoiding toxic intermediates. researchgate.net
Hydrazones and α,β-Unsaturated keto estersHeat1,3,5-Trisubstituted pyrazolesCatalyst- and oxidant-free, proceeding through a Michael-type addition. researchgate.net

Green Solvents and Conditions

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, with a focus on using environmentally benign solvents and energy-efficient reaction conditions. The synthesis of pyrazole derivatives has seen significant advancements in this area.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. A notable example is the green synthesis of 2-(1H-pyrazol-5-yl)aniline, a structural isomer of the target compound, which was achieved by reacting amino cinnamaldehyde and hydrazine hydrate under microwave irradiation in the presence of a nano-ZnO catalyst researchgate.net. This solvent-free approach highlights the potential of microwave-assisted synthesis in reducing the environmental footprint of chemical processes.

Water, as a solvent, offers significant environmental and economic advantages. An efficient method for the synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles has been developed using "on water" conditions. This method involves the cyclization of 1,3-dicarbonyl compounds with semicarbazide hydrochloride, avoiding the use of toxic hydrazine and organic solvents rsc.org. The synthesis of N-aryl-5-aminopyrazoles from anilines has also been successfully performed in entirely aqueous conditions, further demonstrating the viability of water as a green solvent for pyrazole synthesis .

The use of ionic liquids as recyclable and non-volatile solvents is another green approach. N-substituted pyrazolone derivatives have been synthesized via sonication with various alkylating agents in the presence of the ionic liquid [DABCO-EtOH][AcO], achieving high yields ekb.eg.

Table 2 summarizes some green synthetic approaches applicable to the synthesis of pyrazole derivatives.

Green ApproachStarting MaterialsConditionsProduct TypeAdvantages
Microwave IrradiationAmino Cinnamaldehyde and Hydrazine HydrateNano-ZnO, Solvent-free, Microwave2-(1H-pyrazol-5-yl)anilineRapid, solvent-free, and energy-efficient. researchgate.net
"On Water" Synthesis1,3-Diketones and Semicarbazide HydrochlorideWater, RefluxN-Unsubstituted PyrazolesAvoids toxic hydrazine and organic solvents. rsc.org
Aqueous MediaAnilines and β-ketonitrilesH₂O, Room Temperature to RefluxN-Aryl-5-aminopyrazolesEnvironmentally benign solvent, avoids toxic intermediates.
Sonication with Ionic Liquid4-Arylidinepyrazolidinediones and Alkylating Agents[DABCO-EtOH][AcO], SonicationN-Substituted Pyrazolone DerivativesUse of a recyclable and non-volatile solvent, energy-efficient. ekb.eg

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient routes. For the synthesis of N-arylpyrazoles, the key transformation is the formation of the N-aryl bond.

In the case of direct N-arylation of pyrazoles with activated aryl halides, the reaction is believed to proceed through a nucleophilic aromatic substitution (SNAAr) mechanism. The pyrazole, acting as a nucleophile, attacks the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex as an intermediate. Subsequent departure of the leaving group (e.g., fluoride) yields the N-arylpyrazole product. The regioselectivity of this reaction, which can lead to two possible isomers, is influenced by steric and electronic factors of the substituents on both the pyrazole and the aryl halide semanticscholar.orgresearchgate.net.

For the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds, the mechanism involves an initial condensation reaction to form a hydrazone or enehydrazine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the pyrazole ring. The regioselectivity of this reaction with unsymmetrical 1,3-dicarbonyls is a well-studied aspect, with the outcome often depending on the reaction conditions and the nature of the substituents.

A more intricate mechanistic pathway is observed in the metal-mediated synthesis of pyrazoles. For instance, a mechanistic study of pyrazole formation via oxidation-induced N–N coupling of diazatitanacycles has been reported. This study suggests that in TEMPO-mediated oxidations, the initial oxidation step is rate-limiting, and the coordination of TEMPO to the titanium center is critical for the reaction to proceed rsc.org. While not directly applicable to the synthesis of this compound from common precursors, such studies provide valuable insights into the fundamental steps of N-N bond formation in heterocyclic synthesis.

The one-pot synthesis of N-aryl-5-aminopyrazoles from anilines involves a sequence of well-established transformations. The initial diazotization of the aniline forms a diazonium salt. This is then reduced in situ to an arylhydrazine. The arylhydrazine subsequently reacts with a β-ketonitrile in a cyclocondensation reaction. The mechanism of this final step involves the initial formation of a hydrazone, followed by intramolecular cyclization via attack of the amino group onto the nitrile carbon, and subsequent tautomerization to yield the stable 5-aminopyrazole ring system.

Reaction Chemistry and Derivatization of 5 Bromo 2 1h Pyrazol 1 Yl Aniline

Reactions at the Aniline (B41778) Nitrogen Center

The primary amine group of the aniline moiety is a key site for derivatization, readily undergoing reactions typical of aromatic amines.

N-Alkylation and N-Arylation Reactions

The nucleophilic nature of the aniline nitrogen allows for the introduction of alkyl and aryl substituents.

N-Alkylation: The N-alkylation of anilines can be achieved using various alkylating agents such as alkyl halides. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed. For instance, the N-alkylation of anilines can be performed using alkyl halides in the presence of a base in an ionic liquid as the solvent. psu.edu A more modern approach involves a metallaphotoredox-catalyzed N-alkylation that can proceed at room temperature, utilizing a copper catalyst and visible light to couple a broad range of alkyl bromides with N-nucleophiles. princeton.edu This method is notable for its ability to functionalize even sterically hindered alkyl halides. princeton.edu Another sustainable method for N-alkylation of anilines uses alcohols as alkylating agents, catalyzed by a heterogeneous cobalt catalyst, producing water as the only byproduct. organic-chemistry.org

N-Arylation: The formation of N-aryl bonds, often achieved through transition metal-catalyzed cross-coupling reactions, is a powerful tool in organic synthesis. The Buchwald-Hartwig amination is a widely used method for the N-arylation of amines. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide with an amine. For example, the palladium-catalyzed amination of unprotected five-membered heterocyclic bromides, including pyrazoles, has been successfully demonstrated using specific ligand systems. nih.gov Similarly, N-arylation of various nitrogen-containing heterocycles, such as pyrazoles and indazoles, has been accomplished using copper-catalyzed reactions with aryl halides. sigmaaldrich.com

A representative table of N-alkylation and N-arylation reactions for anilines is provided below.

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl halide, Base, Ionic LiquidN-Alkyl aniline psu.edu
N-AlkylationAlkyl bromide, Cu(II) catalyst, Visible lightN-Alkyl aniline princeton.edu
N-AlkylationAlcohol, Heterogeneous Co catalystN-Alkyl aniline organic-chemistry.org
N-ArylationAryl bromide, Pd catalyst, Phosphine ligand, BaseN-Aryl aniline nih.gov
N-ArylationAryl halide, Cu catalyst, BaseN-Aryl aniline sigmaaldrich.com

Amide and Urea Formation

The aniline nitrogen can also react with acylating and carbamoylating agents to form amides and ureas, respectively.

Amide Formation: Amides are readily synthesized from anilines by reaction with acyl chlorides or carboxylic acids. The reaction with an acyl chloride is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrochloric acid byproduct. youtube.com This method, known as the Schotten-Baumann reaction, is a common and efficient way to form amide bonds. youtube.com Alternatively, carboxylic acids can be coupled with anilines using a coupling agent, such as a carbodiimide, to facilitate the formation of the amide bond. nih.gov

Urea Formation: The synthesis of ureas from anilines can be achieved by reaction with isocyanates. This reaction is generally straightforward and proceeds by the nucleophilic addition of the aniline to the isocyanate. nih.gov Another approach involves the reaction of anilines with a source of isocyanate generated in situ, for example, from the Curtius rearrangement of an acyl azide (B81097). organic-chemistry.org A practical and environmentally friendly method for the synthesis of N-substituted ureas involves the reaction of amines with potassium isocyanate in water. rsc.org

The following table summarizes the formation of amides and ureas from anilines.

Reaction TypeReagents and ConditionsProduct TypeReference
Amide FormationAcyl chloride, BaseN-Aryl amide youtube.com
Amide FormationCarboxylic acid, Coupling agentN-Aryl amide nih.gov
Urea FormationIsocyanateN,N'-Disubstituted urea nih.gov
Urea FormationAcyl azide (in situ Curtius rearrangement)N,N'-Disubstituted urea organic-chemistry.org
Urea FormationPotassium isocyanate, WaterN-Substituted urea rsc.org

Transformations Involving the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions.

Electrophilic Aromatic Substitution on Pyrazole

The pyrazole ring is susceptible to electrophilic attack, with the position of substitution being influenced by the existing substituents. Generally, electrophilic substitution on the pyrazole ring occurs at the C4 position. pharmajournal.netglobalresearchonline.net

Bromination: The bromination of pyrazoles can be achieved using various brominating agents. For instance, electrooxidative C-H bromination of pyrazoles can be carried out in an aqueous solution of sodium bromide to yield 4-bromopyrazoles. nih.gov It is noted that for pyrazoles, halogenation typically occurs at the C4-position, and if this position is already substituted, the reaction may proceed at other positions under more forcing conditions. researchgate.net

Nitration: The nitration of pyrazoles can be accomplished using standard nitrating agents. For example, the nitration of a 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride (B1165640) leads to nitration at the C4-position of the pyrazole ring. preprints.org The use of fuming nitric acid can lead to further nitration on other aromatic rings present in the molecule. preprints.org

A summary of electrophilic aromatic substitution reactions on the pyrazole ring is presented below.

Reaction TypeReagents and ConditionsProduct TypeReference
BrominationNaBr, H₂O, Electrolysis4-Bromopyrazole derivative nih.gov
NitrationHNO₃, Acetic anhydride4-Nitropyrazole derivative preprints.org

Functionalization of Pyrazole N-H Moiety

In the case of 5-bromo-2-(1H-pyrazol-1-yl)aniline, the pyrazole nitrogen atom that would typically bear a hydrogen (the N-H moiety) is already substituted with the bromo-substituted phenyl ring. Therefore, direct functionalization at this position is not possible for the parent compound. Any derivatization involving the pyrazole nitrogen would necessitate starting from a different precursor where this position is available for reaction, such as a pyrazole that is not yet N-substituted. The self-assembly of NH-pyrazoles through intermolecular N-H---N hydrogen bonds is a known phenomenon in their crystal structures. nih.gov

Chemical Modifications of the Bromo-Substituted Phenyl Ring

The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. This reaction is widely used to couple aryl halides with aryl, vinyl, or alkyl boronic acids or esters. For example, the Suzuki cross-coupling of 5-bromoindazoles with various boronic acids has been successfully achieved using a palladium catalyst such as Pd(dppf)Cl₂. nih.gov Similarly, an efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, demonstrating good to excellent yields with a variety of boronic esters. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is highly effective for the vinylation of aryl bromides. The choice of catalyst, base, and solvent is crucial for the success of the reaction. beilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org This reaction is a reliable method for the synthesis of aryl alkynes from aryl bromides. The reaction conditions are generally mild, and it tolerates a wide range of functional groups. organic-chemistry.orgmdpi.com

The following table provides an overview of common cross-coupling reactions involving a bromo-substituted phenyl ring.

Reaction NameCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki CouplingBoronic acid/esterPd catalyst, BaseBiaryl or Alkyl-aryl derivative nih.govnih.gov
Heck ReactionAlkenePd catalyst, BaseSubstituted alkene organic-chemistry.orgbeilstein-journals.org
Sonogashira CouplingTerminal alkynePd catalyst, Cu co-catalyst, BaseAryl alkyne organic-chemistry.orgwikipedia.orgmdpi.com

Nucleophilic Aromatic Substitution Pathways

The bromine atom attached to the aniline ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com In the case of this compound, the pyrazolyl substituent exerts an electron-withdrawing effect that can help activate the C-Br bond for substitution.

Alternatively, under very strong basic conditions (e.g., sodium amide, NaNH₂), SNAr can proceed via a benzyne (B1209423) intermediate. masterorganicchemistry.com This elimination-addition mechanism involves the deprotonation of a proton ortho to the bromine atom, followed by the elimination of bromide to form a highly reactive benzyne. The nucleophile then adds to the benzyne, with subsequent protonation yielding the substituted product. masterorganicchemistry.com

Common nucleophiles for these transformations include amines, alkoxides, and thiolates, which would lead to the corresponding diamine, ether, and thioether derivatives, respectively.

Cross-Coupling Derivatizations

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry for building molecular complexity. fiveable.me

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. nih.gov For unprotected ortho-bromoanilines like the title compound, efficient coupling can be achieved using palladium catalysts like Pd(dppf)Cl₂ with a base such as K₂CO₃. nih.govnih.gov This method tolerates a wide range of boronic esters, including those with benzyl, alkyl, aryl, and heteroaromatic groups, providing access to a diverse library of 5-substituted-2-(1H-pyrazol-1-yl)aniline derivatives. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction allows for the formation of new C-N bonds. While many methods exist, the amination of five-membered heterocyclic halides can be challenging due to catalyst inhibition. acs.org However, general methods have been developed for coupling bromo-1H-pyrazoles with a variety of primary and secondary amines, including anilines, alkylamines, and heteroarylamines. acs.org These conditions, typically employing a palladium precatalyst and a specialized phosphine ligand, are applicable to the C-Br bond on the aniline ring of the title compound.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynyl-substituted product. beilstein-journals.org This transformation is typically catalyzed by a combination of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of a base like triethylamine. beilstein-journals.org This reaction would convert this compound into 5-alkynyl-2-(1H-pyrazol-1-yl)aniline derivatives.

Coupling Reaction Catalyst/Reagents Coupling Partner Product Type Reference
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃Ar-B(OR)₂5-Aryl-2-(1H-pyrazol-1-yl)aniline nih.gov
Buchwald-HartwigPd precatalyst, phosphine ligand, baseR¹R²NH5-(R¹R²-amino)-2-(1H-pyrazol-1-yl)aniline acs.org
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NR-C≡CH5-Alkynyl-2-(1H-pyrazol-1-yl)aniline beilstein-journals.org

Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive C-H bond ortho to the amino group, makes it an excellent precursor for annulation and cyclization reactions to generate polycyclic heteroaromatic systems.

One of the most significant applications is the synthesis of the pyrazolo[1,5-a]quinazoline scaffold, a core structure in many biologically active compounds. ajol.info A rhodium(III)-catalyzed [5+1] annulation provides a direct route to this system. In this process, a substituted phenyl-1H-pyrazol-amine undergoes a C-H activation and cyclization cascade with an alkyne ester or amide, where the alkyne provides a single carbon atom to form the quinazoline (B50416) ring. rsc.org This one-pot procedure is noted for its broad substrate scope and high atom economy. rsc.org

Multicomponent reactions offer another pathway to pyrazolo[1,5-a]quinazolines. For instance, the reaction of aminopyrazoles with reagents like dimedone and salicylaldehyde (B1680747) in the presence of a base can yield complex chromeno[4,3,2-de]pyrazolo[1,5-a]quinazoline derivatives. ajol.info

Furthermore, the amino group can react with 1,3-dielectrophiles to form other fused systems. For example, condensation with β-ketoesters or enaminones can lead to the formation of pyrazolo[1,5-a]pyrimidines, another important heterocyclic framework. nih.gov

Fused System Reaction Type Key Reagents Reference
Pyrazolo[1,5-a]quinazoline[5+1] AnnulationAlkyne ester/amide, [RhCp*Cl₂]₂ rsc.org
Pyrazolo[1,5-a]pyrimidineCondensation/CyclizationEnaminone, K₂S₂O₈ nih.gov
Chromeno[4,3,2-de]pyrazolo[1,5-a]quinazolineMulticomponent ReactionSalicylaldehyde, Dimedone, Et₃N ajol.info

Oxidative and Reductive Transformations of the Parent Compound

The chemical structure of this compound allows for various oxidative and reductive transformations targeting the aniline, pyrazole, or bromo functionalities.

Oxidative Transformations: While specific oxidation studies on the title compound are not extensively documented, general principles of organic chemistry suggest several possibilities. The aniline amino group is susceptible to oxidation and can be converted to nitroso, nitro, or even undergo oxidative polymerization depending on the oxidant and reaction conditions. Reagents like peroxy acids (e.g., m-CPBA) could potentially oxidize the aniline group or one of the pyrazole nitrogen atoms to an N-oxide, a transformation that can significantly alter the electronic properties and subsequent reactivity of the molecule.

Reductive Transformations: Reductive processes offer pathways to remove specific functional groups.

Debromination: The bromine atom can be removed via catalytic hydrogenation. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas, yielding 2-(1H-pyrazol-1-yl)aniline.

Reduction of the Diazonium Salt: The aniline functionality can be completely removed through a diazotization-reduction sequence. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) converts the amino group into a diazonium salt. Subsequent treatment of the diazonium salt with a reducing agent such as hypophosphorous acid (H₃PO₂) results in its replacement by a hydrogen atom, a process known as deamination. This would yield 4-bromo-1-(1H-pyrazol-1-yl)benzene.

These transformations further underscore the utility of this compound as a versatile intermediate in organic synthesis.

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for 5-bromo-2-(1H-pyrazol-1-yl)aniline is not publicly available, analysis of closely related structures, such as N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, provides significant insights into the likely molecular conformation, intermolecular interactions, and crystal packing.

Elucidation of Molecular Conformation and Geometry

The molecular structure of this compound consists of a brominated aniline (B41778) ring linked to a pyrazole (B372694) ring. Based on analogous compounds, the molecule is expected to adopt a non-planar conformation. The dihedral angle between the phenyl and pyrazole rings is a key conformational parameter. In similar structures, this angle is influenced by steric hindrance and electronic interactions between the two ring systems. For instance, in N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the molecule adopts an angular conformation. It is anticipated that the C-N bond linking the aniline and pyrazole rings will exhibit some degree of rotational freedom, leading to different possible conformers in the gaseous or solution phase.

Table 1: Predicted Bond Lengths and Angles for this compound (based on analogous structures)

Parameter Predicted Value
C-Br bond length ~1.90 Å
C-N (aniline-pyrazole) bond length ~1.42 Å
N-N (pyrazole) bond length ~1.35 Å
C-N-N (pyrazole) bond angle ~110°

Note: These are predicted values based on data from analogous compounds and may vary in the actual structure.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state architecture of this compound is expected to be governed by a variety of intermolecular interactions. The primary amino group (-NH₂) on the aniline ring is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. This would likely lead to the formation of N-H···N hydrogen bonds, a common feature in the crystal packing of related pyrazole derivatives.

Investigation of Crystal Packing and Supramolecular Architectures

The interplay of the aforementioned intermolecular interactions is expected to result in a complex and well-organized three-dimensional supramolecular architecture. In related structures, these interactions often lead to the formation of layers or chains. For example, in N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, N—H···O and N—H···N hydrogen bonds, along with C—H···π interactions, generate a layered structure. Similarly, the combination of hydrogen bonding and π-stacking in pyrazole-based coordination compounds can lead to the formation of 1D supramolecular chains. It is therefore probable that this compound will form a similarly intricate and stable crystal lattice.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Functional Group Analysis

Vibrational spectroscopy provides a powerful tool for probing the functional groups and conformational state of this compound. By analyzing the characteristic vibrational frequencies, a detailed picture of the molecular structure can be obtained.

Interpretation of Characteristic Vibrational Frequencies

The infrared and Raman spectra of this compound will be dominated by vibrations associated with the aniline and pyrazole rings, as well as the C-Br and N-H functional groups.

N-H Vibrations: The amino group will give rise to characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. Asymmetric and symmetric stretching modes are expected. N-H bending vibrations are typically observed around 1600-1650 cm⁻¹.

Aromatic C-H Vibrations: The C-H stretching vibrations of the aromatic rings are expected to appear in the 3000-3100 cm⁻¹ range.

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aniline and pyrazole rings will produce a series of bands in the 1400-1600 cm⁻¹ region.

C-N Vibrations: The stretching vibration of the C-N bond connecting the pyrazole ring to the aniline moiety is anticipated in the 1250-1350 cm⁻¹ range.

C-Br Vibration: The C-Br stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H stretching (asymmetric) 3400 - 3500
N-H stretching (symmetric) 3300 - 3400
Aromatic C-H stretching 3000 - 3100
N-H bending 1600 - 1650
Aromatic ring stretching 1400 - 1600
C-N stretching 1250 - 1350

Note: These are predicted frequency ranges based on data from analogous compounds and may be influenced by the specific chemical environment and intermolecular interactions.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can also provide insights into the conformational isomers present in a sample. The relative orientation of the pyrazole and aniline rings can influence the vibrational frequencies and intensities of certain modes. For example, changes in the dihedral angle between the two rings could lead to shifts in the positions of the C-H out-of-plane bending modes or the ring breathing modes. By comparing experimental spectra with theoretical calculations for different conformers, it may be possible to determine the predominant conformation in the solid state or in solution. Conformational studies on similar 2-arylazo-1-vinylpyrroles have demonstrated that different conformers can be identified based on their distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the mapping of the molecular skeleton and the deduction of atom connectivity.

Advanced ¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), provide a wealth of information. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the local electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons of the aniline and pyrazole rings resonate at distinct chemical shifts. The protons on the brominated aniline ring are typically found in the aromatic region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing bromine atom and pyrazole ring. The broad singlet for the -NH₂ protons is also a characteristic feature.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for all unique carbon atoms in the molecule. The carbon atoms attached to the bromine and nitrogen atoms, as well as the carbons of the pyrazole ring, exhibit characteristic chemical shifts that are invaluable for structural confirmation.

Detailed research findings for the ¹H and ¹³C NMR chemical shifts of a closely related bromo-substituted pyrazolyl aniline are presented in the data tables below. rsc.org

¹H NMR Chemical Shift Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-pyrazole7.85-7.83m
H-pyrazole7.50-7.46m
H-aniline7.38-7.26m
H-aniline6.81d8
-NH₂4.15br s

¹³C NMR Chemical Shift Data

CarbonChemical Shift (δ, ppm)
C-aniline142.0
C-aniline134.3
C-aniline128.4
C-aniline126.2
C-aniline125.7
C-aniline124.7
C-pyrazole123.5
C-pyrazole120.7
C-pyrazole118.8
C-aniline (C-Br)109.6

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To further cement the structural assignment of this compound, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data that reveal through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the aniline and pyrazole rings, confirming their connectivity. For instance, the protons on the aniline ring would show correlations to their neighboring protons, allowing for unambiguous assignment of their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to. This is instrumental in assigning the carbon resonances based on the already assigned proton spectrum.

Together, these advanced NMR techniques provide a comprehensive and unambiguous structural determination of this compound.

Theoretical and Computational Investigations of 5 Bromo 2 1h Pyrazol 1 Yl Aniline and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. The process involves determining bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

For heterocyclic compounds containing pyrazole (B372694) and benzene (B151609) rings, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have shown excellent agreement between calculated and experimental geometric parameters obtained from X-ray diffraction. researchgate.net In studies of similar molecules, such as bromo-substituted benzimidazoles, the calculated bond lengths and angles have been found to be in close agreement with experimental X-ray data. researchgate.net

For 5-bromo-2-(1H-pyrazol-1-yl)aniline, the geometry optimization would reveal the relative orientation of the pyrazole and brominated aniline (B41778) rings. The planarity between the two rings is a key factor influencing the electronic properties due to potential π-conjugation. The bond lengths within the phenyl and pyrazole rings are expected to be typical for aromatic systems, though they will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom. For instance, in a related adamantane-substituted oxadiazole, C-C bond lengths in the adamantane (B196018) group were calculated to be around 1.54 Å. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

Parameter Expected Value Range Basis of Comparison
C-C (phenyl ring) 1.39 - 1.41 Å General aromatic systems, substituted benzimidazoles researchgate.net
C-N (aniline) ~1.40 Å Aniline and its derivatives
C-Br ~1.90 Å Bromobenzene derivatives
N-N (pyrazole) ~1.35 Å Pyrazole and its derivatives dntb.gov.ua
C-N (pyrazole) 1.33 - 1.38 Å Pyrazole and its derivatives dntb.gov.ua
C-H (aromatic) ~1.08 Å DFT calculations on similar heterocycles researchgate.net

Note: The data in this table represents expected values based on computational studies of structurally similar molecules and is not from a direct calculation on this compound.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide detailed insights into the distribution of electrons and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be primarily localized on the electron-rich aminophenyl ring, specifically on the amino group and the aromatic π-system. The LUMO is likely to be distributed over the pyrazole ring and the electron-withdrawing bromine atom. This distribution facilitates intramolecular charge transfer (ICT) from the aniline moiety to the pyrazole and bromine parts of the molecule upon electronic excitation. In a computational study of a similar nitro-substituted oxadiazole, the HOMO and LUMO were shown to be localized on different parts of the molecule, indicating the occurrence of charge transfer. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties

Orbital Expected Localization Role in Reactions
HOMO Electron-rich aminophenyl ring Electron donation (nucleophilic site)
LUMO Pyrazole ring and bromine atom Electron acceptance (electrophilic site)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface as different colors. Red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the nitrogen atoms of the pyrazole ring and the nitrogen atom of the amino group, due to their lone pairs of electrons. These sites are the most likely to interact with electrophiles. A region of high positive potential (blue) would likely be found around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding. The bromine atom would also exhibit a region of negative potential, consistent with its electronegativity, but also a positive σ-hole, which can influence intermolecular interactions. Such patterns are observed in MEP analyses of related heterocyclic compounds. researchgate.net

Natural Bonding Orbital (NBO) analysis transforms the canonical delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu This method provides a quantitative description of bonding, charge distribution, and conjugative or hyperconjugative interactions within the molecule. q-chem.com

NBO analysis quantifies delocalization effects by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energy of these interactions, denoted as E(2), indicates the strength of the delocalization. For this compound, significant delocalization interactions are expected between:

The lone pair (LP) of the aniline nitrogen and the antibonding π* orbitals of the phenyl ring.

The π orbitals of the phenyl ring and the π* orbitals of the pyrazole ring, indicating conjugation between the two ring systems.

These intramolecular charge transfer events contribute to the stability of the molecule. The analysis also provides natural atomic charges, which offer a more chemically intuitive picture of charge distribution than other methods.

Prediction of Reactivity and Selectivity Parameters

DFT calculations allow for the determination of various global reactivity descriptors based on the energies of the frontier molecular orbitals. These parameters help in quantifying the chemical reactivity and selectivity of the molecule.

Ionization Potential (I) : Approximated as -EHOMO. It measures the energy required to remove an electron.

Electron Affinity (A) : Approximated as -ELUMO. It measures the energy released when an electron is added.

Chemical Potential (μ) : μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω) : ω = μ² / (2η). It quantifies the electrophilic nature of a molecule.

By calculating these parameters for this compound, one could quantitatively predict its reactivity profile and compare it with other related compounds.

Computational Prediction and Validation of Spectroscopic Properties (NMR, IR, Raman)

Computational chemistry is a reliable tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies and nuclear magnetic shielding constants, one can simulate the IR, Raman, and NMR spectra of a molecule. nih.gov

IR and Raman Spectroscopy : Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman bands. researchgate.netnih.gov For this compound, key vibrational modes would include the N-H stretching of the amino group (typically ~3300-3500 cm⁻¹), C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=N and C=C ring stretching modes (~1400-1600 cm⁻¹), and the C-Br stretching frequency (typically in the lower wavenumber region). Comparing the calculated spectrum with an experimental one allows for a detailed validation of the molecular structure.

NMR Spectroscopy : The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted by calculating the magnetic shielding tensors. Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data for structural elucidation. For the parent compound 2-(1H-pyrazol-1-yl)aniline, NMR data is available. bmrb.io The introduction of a bromine atom at the 5-position of the aniline ring would be predicted to cause shifts in the signals of the nearby protons and carbons due to its electron-withdrawing and anisotropic effects.

Table 3: Predicted Key Spectroscopic Features for this compound

Spectroscopy Feature Predicted Wavenumber/Shift Range
FT-IR N-H stretch (amine) 3300 - 3500 cm⁻¹
FT-IR Aromatic C-H stretch 3000 - 3100 cm⁻¹
FT-IR/FT-Raman C=C / C=N ring stretch 1400 - 1600 cm⁻¹
FT-Raman C-Br stretch 500 - 650 cm⁻¹
¹H NMR Amine protons (NH₂) Broad singlet, δ 4.0 - 6.0 ppm
¹H NMR Aromatic protons δ 6.5 - 8.0 ppm

Note: These are expected ranges based on general spectroscopic principles and data from analogous compounds. researchgate.netresearchgate.netbmrb.io

Studies on Non-Linear Optical (NLO) Properties and Hyperpolarizability

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. Theoretical studies, often employing quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are crucial in predicting and understanding the NLO response of novel materials. For molecules like this compound, the NLO properties are primarily governed by the intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, facilitated by a π-conjugated system.

In the case of this compound, the aniline moiety acts as an electron donor, while the pyrazole ring can function as an acceptor. The bromine substituent can also influence the electronic properties through its inductive and mesomeric effects. Theoretical investigations into substituted anilines and N,N-dimethylanilines have shown that the nature and position of substituents significantly impact the first-order hyperpolarizability (β), a key measure of a molecule's NLO activity. bohrium.commq.edu.au For instance, studies have indicated that substituents like methoxy (B1213986) groups, when positioned ortho to the donor group, can enhance charge transfer and, consequently, the NLO properties. bohrium.com Conversely, bromo or methyl groups may have a more variable or less pronounced effect. bohrium.com

Computational studies on various pyrazole derivatives have also highlighted their potential as NLO materials. researchgate.netresearchgate.net The magnitude of the molecular hyperpolarizability in these compounds suggests they are promising candidates for NLO applications. researchgate.net The introduction of strong electron-withdrawing groups on the pyrazole ring generally leads to an enhanced NLO response.

The first-order hyperpolarizability (β) of related compounds has been calculated using various theoretical methods. For comparison, the β value for urea, a standard reference material for NLO studies, is often used. The calculated hyperpolarizability of some pyrazole derivatives has been found to be significantly greater than that of urea. researchgate.net A theoretical study on p-bromoaniline and p-iodoaniline also pointed to the enhancement of NLO activity upon halogen substitution. researchgate.net

CompoundMethodFirst-Order Hyperpolarizability (β) (esu)Reference
UreaDFT0.37 x 10⁻³⁰ researchgate.net
Pyrazole Derivative M1DFT/B3LYP/6-31G(d,p)5.21 x 10⁻³⁰ researchgate.net
Pyrazole Derivative M6DFT/B3LYP/6-31G(d,p)7.26 x 10⁻³⁰ researchgate.net
4-bromo-4'chloro benzylidene aniline (BCBA)Z-scan- nih.gov

Note: The table presents data for related compounds to provide context for the potential NLO properties of this compound.

Conformational Analysis and Tautomeric Equilibrium Investigations

The three-dimensional structure and the potential for the existence of different tautomers are critical for understanding the chemical reactivity and biological activity of a molecule. For this compound, conformational flexibility primarily arises from the rotation around the single bond connecting the aniline and pyrazole rings.

Conformational Analysis: Computational methods, such as DFT and Monte Carlo simulations, are employed to determine the stable conformations of molecules. researchgate.net The dihedral angle between the planes of the pyrazole and the phenyl rings is a key parameter in the conformational analysis of N-phenylpyrazoles. researchgate.net Studies on related phenylboronic acids have shown that intramolecular interactions, such as hydrogen bonding, can significantly influence the conformational preferences. nih.gov In this compound, potential intramolecular hydrogen bonding between the N-H of the aniline and the N2 of the pyrazole ring could play a role in stabilizing a planar or near-planar conformation. However, steric hindrance between the ortho-substituents on both rings could favor a non-planar arrangement.

Tautomeric Equilibrium: Tautomerism involves the interconversion of structural isomers through the migration of a proton. wikipedia.org For this compound, several types of tautomerism are theoretically possible.

Amino-Imino Tautomerism: The aniline moiety can exist in equilibrium between the amino form (-NH₂) and the imino form (=NH). This is analogous to the well-studied imine-enamine tautomerism. libretexts.org

Pyrazole Ring Tautomerism: Unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers. nih.gov In this case, the hydrogen atom on the pyrazole ring can be located on either of the two nitrogen atoms, leading to 1H- and 2H-pyrazole forms. The relative stability of these tautomers is influenced by the substituents on the ring.

Keto-Enol Tautomerism: While less likely for the core structure, derivatives of this compound with appropriate functional groups could exhibit keto-enol tautomerism. nih.gov

The relative energies of these different conformers and tautomers can be calculated using quantum chemical methods to predict the most stable forms under different conditions. The solvent environment can also play a significant role in shifting the equilibrium between different tautomeric forms. youtube.com

Thermodynamic Analysis of Chemical Transformations and Reaction Pathways

Understanding the thermodynamics of chemical reactions is fundamental to optimizing synthetic routes and predicting the feasibility of transformations. The synthesis of N-arylpyrazoles, such as this compound, has been achieved through various methods, including palladium-catalyzed and copper-catalyzed cross-coupling reactions, as well as transition-metal-free approaches. organic-chemistry.orgnih.govorganic-chemistry.org

A common synthetic route involves the coupling of an aryl halide (or triflate) with a pyrazole derivative. organic-chemistry.org For example, the palladium-catalyzed coupling of an aryl triflate with pyrazole derivatives using specific phosphine (B1218219) ligands has been shown to produce N-arylpyrazoles in high yields. organic-chemistry.org Another approach is the N-arylation of pyrazoles with diaryliodonium salts, which can proceed under mild, transition-metal-free conditions. nih.gov

Reaction TypeCatalyst/ReagentKey FeaturesReference
Palladium-catalyzed C-N couplingPd₂(dba)₃ / tBuBrettPhosHigh yields, tolerates various functional groups organic-chemistry.org
Copper-catalyzed N-arylationCuI / Diamine ligandEffective for various N-heterocycles organic-chemistry.org
Transition-metal-free N-arylationDiaryliodonium salts / aq. NH₃Mild conditions, rapid reaction nih.gov

Note: This table summarizes general synthetic approaches for N-arylpyrazoles, which are applicable to the synthesis of this compound.

The thermodynamic parameters, such as enthalpy of reaction (ΔH) and entropy of reaction (ΔS), can also be computed to provide a more detailed understanding of the energy changes during the reaction. These calculations can help in identifying the most energetically favorable reaction pathway and in predicting the effect of temperature and other reaction conditions on the equilibrium position.

Monte Carlo Simulation for Adsorption and Interaction Studies

Monte Carlo (MC) simulations are a powerful computational tool used to study the behavior of complex systems by generating random configurations and evaluating their statistical properties. youtube.comaps.org In the context of this compound, MC simulations can be employed to investigate various phenomena, including its adsorption onto surfaces and its interactions with other molecules in the condensed phase.

MC simulations are also valuable for studying the conformational landscape of flexible molecules. researchgate.net By randomly sampling different torsional angles and evaluating the resulting energies, the most probable conformations and their relative populations can be determined. This approach has been used to identify the stable conformations of phenylpyrazole insecticides. researchgate.net

Furthermore, MC simulations can be used to model the intermolecular interactions of this compound in solution or in the solid state. These simulations can provide information about the radial distribution functions, which describe the probability of finding another molecule at a certain distance from a reference molecule, and can help in understanding the nature of intermolecular forces, such as hydrogen bonding and π-π stacking.

Non Biological Applications of 5 Bromo 2 1h Pyrazol 1 Yl Aniline Derivatives

Corrosion Inhibition Studies in Material Science

The quest for effective corrosion inhibitors is a critical area of research in materials science, aimed at protecting metallic surfaces from degradation in aggressive environments. Pyrazole (B372694) derivatives, including those synthesized from 5-bromo-2-(1H-pyrazol-1-yl)aniline, have emerged as promising candidates for this purpose. Their efficacy stems from the presence of heteroatoms (nitrogen) and π-electrons in the pyrazole and aniline (B41778) rings, which facilitate adsorption onto metal surfaces, forming a protective barrier against corrosive agents. nih.govresearchgate.net

Studies have shown that pyrazole derivatives can act as efficient corrosion inhibitors for various metals and alloys, such as steel and aluminum, in acidic media. researchgate.netresearchgate.net The mechanism of inhibition often involves the blocking of active corrosion sites on the metal surface through the adsorption of the inhibitor molecules. researchgate.netresearchgate.net This adsorption can be influenced by the concentration of the inhibitor and the temperature of the environment. researchgate.net

Research on pyrazole derivatives has demonstrated that their inhibition efficiency increases with concentration. researchgate.netresearchgate.net For instance, some pyrazole derivatives have achieved inhibition efficiencies as high as 96% at optimal concentrations. researchgate.net The mode of adsorption, whether physisorption or chemisorption, can be determined by studying the effect of temperature on the inhibition process. An increase in inhibition efficiency with a rise in temperature often suggests a chemisorption mechanism. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are instrumental in evaluating the performance of these inhibitors. nih.govresearchgate.net Polarization studies can reveal whether an inhibitor acts as a cathodic, anodic, or mixed-type inhibitor. researchgate.net Many pyrazole derivatives have been identified as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.net

The molecular structure of the pyrazole derivative plays a crucial role in its inhibitory performance. The presence of electron-donating or electron-withdrawing groups on the pyrazole or aniline ring can significantly impact the molecule's ability to adsorb onto the metal surface and, consequently, its inhibition efficiency. nih.govacs.org

Table 1: Corrosion Inhibition Efficiency of Select Pyrazole Derivatives

InhibitorMetal/AlloyCorrosive MediumMaximum Inhibition Efficiency (%)Reference
Pyrazolo pyrimidinone derivativesSteel (type-X60)Marine Environment96 researchgate.net
3-methyl-1H-pyrazol-5-amine (MPA)Mild Steel (MS)1 M H2SO492.28 researchgate.net
3-methyl-1H-pyrazol-5-(4H)-one (MPO)Mild Steel (MS)1 M H2SO488.14 researchgate.net
2-(1H-pyrazol-5-yl) anilineAl-2014 alloy1.0 Molar HClNot specified researchgate.net

Potential Applications in Opto-Electronic Materials

The unique photophysical properties of pyrazole derivatives, including those derived from this compound, have positioned them as attractive candidates for applications in opto-electronic materials. mdpi.com These compounds often exhibit fluorescence and their absorption and emission characteristics can be tuned by modifying their molecular structure and the surrounding solvent environment. nih.govresearchgate.net

The conjugation within the pyrazole and aniline rings, along with the potential for introducing various substituents, allows for the design of molecules with specific electronic and optical properties. mdpi.com These properties are essential for the development of organic light-emitting diodes (OLEDs), sensors, and other opto-electronic devices. mdpi.comresearchgate.net

Research into the photophysical properties of pyrazole derivatives often involves studying their absorption and emission spectra in different solvents. mdpi.comnih.gov The observed shifts in these spectra (solvatochromism) can provide insights into the electronic transitions and the nature of the excited state. researchgate.net

The development of pyrazole-based materials for opto-electronics is an active area of research. For example, some 1,3,5-triaryl-2-pyrazoline derivatives have garnered interest due to their favorable photophysical properties, such as high hole-transport efficiency and excellent emission behavior, which are crucial for OLED applications. researchgate.net The synthesis of novel pyrazole-indole hybrids with biphenyl (B1667301) fragments has also been explored for their fluorescent properties. researchgate.net

Role as Advanced Synthetic Intermediates in Materials Chemistry

This compound and its derivatives serve as valuable and versatile building blocks in the synthesis of more complex molecules for materials chemistry. The presence of multiple reactive sites—the bromine atom, the amino group, and the pyrazole ring—allows for a wide range of chemical transformations. mdpi.comnih.gov

The bromine atom on the aniline ring is particularly useful for introducing various functional groups through cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov These reactions are powerful tools for constructing complex molecular architectures with tailored properties for specific material applications.

The amino group can be readily modified through reactions like acylation, alkylation, and diazotization, providing further avenues for functionalization. mdpi.com The pyrazole ring itself can also participate in various reactions, including electrophilic substitution, which typically occurs at the C4 position. mdpi.comchemicalbook.com

The synthetic versatility of pyrazole derivatives allows for the creation of a diverse library of compounds with a wide range of electronic, optical, and thermal properties. mdpi.comnih.gov This makes them key intermediates in the development of new materials for a variety of applications, including but not limited to, organic electronics, polymers, and functional dyes.

For instance, the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles highlights the utility of pyrazole-based intermediates in creating molecules with potential applications in crop protection. scirp.org Furthermore, the synthesis of novel pyrazolo[3,4-b]pyridine derivatives linked to sulfonamides demonstrates the role of pyrazole intermediates in generating compounds with potential antibacterial and antioxidant properties. growingscience.com

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The demand for greener chemical processes necessitates the development of more efficient and environmentally benign methods for synthesizing 5-bromo-2-(1H-pyrazol-1-yl)aniline. Current research directions focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

A promising approach involves the use of microwave-assisted organic synthesis (MAOS). For instance, a green synthesis method has been reported for the related compound 2-(1H-pyrazol-5-yl) aniline (B41778), which utilized microwave irradiation in the presence of a recyclable nano-ZnO catalyst. researchgate.net This method significantly reduces reaction times and avoids the use of volatile organic solvents. Future work could adapt this microwave-assisted, catalyst-driven approach for the specific regioselective synthesis of the 1-yl isomer of this compound.

Another key area is the exploration of one-pot multicomponent reactions. These reactions, which form complex products in a single step from multiple starting materials, improve atom economy and process efficiency. researchgate.net Research into a one-pot synthesis starting from a suitably substituted bromoaniline, a pyrazole (B372694) precursor, and a catalyst could streamline the production of the target molecule. Furthermore, the development of catalytic systems using earth-abundant and non-toxic metals like iron is a critical goal. Homogenous catalytic systems using FeCl₃ have been shown to be effective in synthesizing pyrazole derivatives and could be optimized for this specific compound. mdpi.com

Key Research Goals for Sustainable Synthesis:

Adaptation of microwave-assisted synthesis for regioselective N-arylation.

Design of one-pot multicomponent reactions to maximize atom economy.

Replacement of precious metal catalysts with earth-abundant alternatives like iron or copper. nih.gov

Utilization of green solvents such as water or polyethylene (B3416737) glycol (PEG). mdpi.com

Exploration of Novel Reaction Pathways and Catalyst Systems

Beyond improving existing routes, the discovery of entirely new reaction pathways and catalyst systems is a fundamental area of research. This involves moving beyond traditional condensation reactions to more innovative and efficient chemical transformations.

One area of exploration is the use of novel starting materials. For example, pyrazoles have been synthesized from less conventional substrates like isoxazoles through iron-catalyzed rearrangement reactions. mdpi.com Another approach involves the transformation of pyridines into pyrazoles via ring-contraction, a process that has been successfully implemented using flow chemistry. nih.gov Investigating analogous pathways starting from substituted bromo-anilines could yield highly efficient and regioselective synthetic routes.

The development of novel catalysts is central to this effort. Recent research has demonstrated the efficacy of unique catalytic systems for pyrazole synthesis, such as:

Nano-eggshell/Ti(IV): A naturally-based, heterogeneous catalyst used for the synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.net

CuO-NPs/TFA: A copper oxide nanoparticle-based system. nih.gov

Iodine-catalyzed reactions: An effective method for synthesizing pyrazoles from aldehyde hydrazones and electron-deficient olefins. nih.gov

These examples highlight a trend towards using heterogeneous, recyclable, and metal-based nanocatalysts. Future work should focus on designing catalysts that are specifically tailored for the N-arylation of pyrazole with bromoaniline precursors, potentially leveraging protic pyrazole complexes which have shown activity in N-N bond cleavage and other transformations. nih.gov

Table 1: Emerging Catalyst Systems for Pyrazole Synthesis

Catalyst System Reaction Type Key Advantages Source(s)
Nano-eggshell/Ti(IV) Multicomponent Reaction Naturally-based, Heterogeneous researchgate.net
Iodine/TBHP Oxidative Cyclization Metal-free, Readily available nih.gov
Cu(I) salts (e.g., CuOTf) Aerobic Cyclization Economic, Uses O₂ as oxidant nih.gov
FeCl₃/PVP Cyclocondensation Earth-abundant metal, Green solvent compatible mdpi.com

Expanding Applications in Advanced Materials Science beyond Current Scope

While pyrazole derivatives are well-established in medicinal chemistry, their unique electronic and coordination properties make them attractive candidates for advanced materials. A significant future direction is to explore the applications of this compound as a building block for functional materials.

One of the most promising areas is in the development of corrosion inhibitors . The related isomer, 2-(1H-pyrazol-5-yl) aniline, has been shown to be an effective corrosion inhibitor for aluminum alloys in acidic environments, forming a protective film on the metal surface. researchgate.net The bromine substituent and the specific pyrazole linkage in this compound could offer modified adsorption properties and enhanced performance, which warrants investigation.

Furthermore, pyrazole-based ligands are known to be effective modules in creating spin-crossover materials and phosphorescent complexes . nih.gov The aniline and bromo- functionalities on the core molecule provide handles for further chemical modification, allowing for the tuning of ligand field strength and photophysical properties. This could lead to the development of new materials for molecular switches, sensors, and organic light-emitting diodes (OLEDs). The synthesis of coordination polymers and metal-organic frameworks (MOFs) using this compound as a linker is a tangible goal for creating materials with novel magnetic or optical properties.

Advanced Computational Design and Predictive Modeling

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of molecules like this compound and its derivatives. eurasianjournals.com Future research will increasingly rely on in silico methods to predict properties and guide experimental work, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies are a key tool. By developing 2D and 3D-QSAR models, researchers can correlate the structural features of pyrazole derivatives with their observed activities, whether for biological targets or material properties. researchgate.net These models can then be used to predict the activity of newly designed compounds before they are synthesized. researchgate.net For example, QSAR models have been successfully used to design novel pyrazole-based kinase inhibitors. nih.gov

Molecular modeling techniques such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations provide deeper insights. eurasianjournals.comnih.gov

DFT calculations can elucidate the electronic structure, molecular electrostatic potential (MEP), and reactivity of this compound, helping to predict its behavior in chemical reactions and its binding properties. nih.gov

Molecular Docking can predict the binding modes of its derivatives to protein targets, guiding the design of new therapeutic agents. tandfonline.com

Molecular Dynamics simulations can explore the conformational flexibility and interactions of these molecules in different environments, which is crucial for understanding their function in biological systems or as materials. eurasianjournals.com

A major challenge and future direction is the integration of these computational methods with machine learning and artificial intelligence to create more accurate predictive models and to navigate the vast chemical space for designing novel derivatives with desired properties. eurasianjournals.com

Process Intensification and Scale-Up Methodologies

Transitioning the synthesis of this compound from laboratory-scale to industrial production presents significant challenges that can be addressed through process intensification (PI). PI aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.com

Key PI strategies applicable to this compound include:

Switching from Batch to Continuous Manufacturing: Replacing traditional batch reactors with continuous flow reactors, such as microreactors or packed bed reactors, can offer superior heat and mass transfer, improved safety, and more consistent product quality. aiche.org This is particularly advantageous for managing exothermic reactions or handling hazardous intermediates.

Use of Alternative Energy Sources: As mentioned, microwave heating is a prime example of PI that can dramatically accelerate reaction rates. researchgate.net Sonication (ultrasound) is another alternative energy source that can enhance mixing and reaction kinetics.

Reactive Separations: Integrating reaction and separation into a single unit, such as reactive distillation or reactive chromatography, can overcome equilibrium limitations and simplify downstream processing, reducing capital and operating costs. mdpi.com

Structured Catalysts: Moving from slurry-based catalysts to structured catalysts (e.g., monoliths, foams) can eliminate the need for filtration, simplify catalyst recovery, and reduce pressure drop in continuous reactors. psecommunity.org

The scale-up of any new synthetic route will require careful consideration of reaction kinetics, thermodynamics, and fluid dynamics. psecommunity.org Applying a Quality-by-Design (QbD) approach, which involves systematically understanding the process to ensure predefined quality objectives are met, will be crucial for robust and scalable manufacturing.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry is a powerful tool for process intensification and represents a significant future research direction for the synthesis of this compound and its analogues. nih.gov The use of continuous-flow systems offers numerous advantages over traditional batch synthesis.

The synthesis of pyrazoles often involves hazardous intermediates, such as diazonium salts or diazo compounds. In a flow reactor, these unstable species can be generated and consumed in situ, minimizing their accumulation and significantly enhancing the safety of the process. nih.gov Furthermore, flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivities. Photochemical reactions, which are difficult to scale up in batch, can be performed efficiently in flow reactors with integrated light sources, opening up new synthetic possibilities. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Pyrazole Derivatives

Feature Batch Synthesis Flow Synthesis Source(s)
Safety Higher risk due to accumulation of hazardous intermediates. Enhanced safety through in situ generation and consumption. nih.gov
Scalability Often challenging, especially for exothermic or photochemical reactions. More straightforward scalability by running the system for longer or using parallel reactors. youtube.com
Control Less precise control over temperature and mixing. Precise control over residence time, temperature, and stoichiometry. nih.gov
Reaction Time Can be lengthy (hours to days). Significantly reduced reaction times (seconds to minutes). nih.gov
Efficiency May suffer from lower yields and side product formation. Often leads to higher yields, improved selectivity, and easier purification. nih.gov

The integration of flow reactors with automated control and analysis systems (e.g., online HPLC or NMR) enables high-throughput experimentation and process optimization. This automation can accelerate the discovery of optimal reaction conditions and facilitate the rapid synthesis of libraries of derivatives for screening in materials science or drug discovery programs.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-bromo-2-(1H-pyrazol-1-yl)aniline via palladium-catalyzed cross-coupling?

Answer: The Suzuki-Miyaura coupling is a robust method for introducing pyrazole groups to brominated aniline derivatives. Key parameters include:

  • Catalyst System : Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) at 1–5 mol% loading .
  • Solvent Mixture : Toluene/ethanol/water (3:1:2 ratio) under nitrogen, heated to 110°C for 3 hours .
  • Base : Potassium carbonate (K₂CO₃) to deprotonate intermediates and facilitate transmetallation.
  • Workup : Purification via silica gel column chromatography (ethyl acetate/petroleum ether) yields >95% purity .
    Table 1 : Synthesis Optimization Parameters
ParameterOptimal ConditionReference
CatalystPd(PPh₃)₄ (5 mol%)
SolventToluene/EtOH/H₂O
Temperature110°C
PurificationColumn chromatography

Q. How can researchers ensure accurate characterization of this compound?

Answer: Combine spectroscopic and crystallographic methods:

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 307 [M+H]⁺) and retention time (0.99 min) .
  • NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–8.2 ppm) and pyrazole protons (δ 7.5–8.0 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and Br···N interactions .

Q. What safety protocols are critical when handling brominated aniline derivatives?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as Skin/Irritant Category 2) .
  • Ventilation : Use fume hoods to minimize inhalation of volatile byproducts.
  • Storage : Store at 2–8°C in airtight containers; avoid prolonged exposure to light/moisture to prevent degradation .

Advanced Research Questions

Q. How does bromine substitution influence electronic properties and reactivity in cross-coupling reactions?

Answer: Bromine enhances electrophilicity at the ortho position, facilitating oxidative addition in Pd-catalyzed reactions. Comparative studies show:

  • Electron-Withdrawing Effect : Bromine lowers the LUMO energy, accelerating transmetallation in Suzuki couplings .
  • Steric Effects : Bulkier substituents (e.g., cyclohexylmethoxy) reduce reaction rates by 20–30% compared to bromine .

Q. What crystallographic insights can be gained from this compound derivatives?

Answer: High-resolution X-ray data (SHELXL-refined) reveal:

  • Bond Lengths : Br–C bond ~1.90 Å, consistent with sp² hybridization .
  • Intermolecular Interactions : N–H···N hydrogen bonds (2.1–2.3 Å) stabilize crystal packing .
    Note : Twinned data may require SHELXE for phasing .

Q. How can researchers resolve contradictions in reaction yields for scaled-up syntheses?

Answer: Common discrepancies arise from:

  • Catalyst Deactivation : Pd leaching in larger batches; use Buchwald-Hartwig ligands (e.g., XPhos) to improve stability .
  • Solvent Purity : Trace water in toluene reduces yields by 15%; dry over molecular sieves .
  • Statistical Analysis : Apply Design of Experiments (DoE) to optimize temperature/catalyst ratios .

Q. What structural modifications enhance biological activity in pyrazole-aniline hybrids?

Answer:

  • Substituent Effects :
    • Electron-Donating Groups (e.g., methoxy) : Increase solubility and bioavailability .
    • Halogens (e.g., Br, F) : Improve binding affinity to targets like WDR5 by 2–3× .
      Table 2 : Structure-Activity Trends
SubstituentBiological Activity (IC₅₀)Reference
Bromine0.8 µM (WDR5 inhibition)
Methoxy1.5 µM
Trifluoromethyl0.5 µM

Q. What mechanistic insights explain byproduct formation in pyrazole-aniline synthesis?

Answer: Common byproducts (e.g., debrominated species) arise from:

  • β-Hydride Elimination : Occurs with excess Pd(0); suppress using aryl chlorides instead of bromides .
  • Protodeboronation : Add Cs₂CO₃ to stabilize boronic acid intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.